molecular formula C18H15FN6O2 B2537871 1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892770-82-0

1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Número de catálogo: B2537871
Número CAS: 892770-82-0
Peso molecular: 366.356
Clave InChI: FFNMFHHLTMXRPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetically designed, potent small-molecule inhibitor with significant research value in the field of kinase signaling and cancer biology. This compound has been identified as a highly effective dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-dependent kinase 2 (CDK2), two kinases with critical roles in cellular proliferation, metabolism, and survival pathways (https://pubmed.ncbi.nlm.nih.gov/38620019/). Its mechanism of action involves competitively binding to the ATP-binding pocket of these kinases, thereby suppressing the phosphorylation of their downstream substrates. This targeted inhibition makes it a crucial research tool for probing the complex crosstalk between cell cycle regulation and signaling networks in various disease models, particularly in oncological research where aberrant CDK and GSK-3β activity is frequently observed. The unique molecular architecture, featuring a 1,2,4-oxadiazole and a 1,2,3-triazole core, contributes to its strong binding affinity and selectivity. Researchers utilize this compound in vitro to elucidate the functional consequences of simultaneous GSK-3β and CDK2 inhibition on apoptosis induction, cell cycle arrest, and the modulation of Wnt/β-catenin signaling, providing valuable insights for the development of novel multi-targeted therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

3-(2-ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c1-2-26-14-10-6-5-9-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-3-4-8-12(11)19/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNMFHHLTMXRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel class of bioactive molecules that exhibit significant pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Oxadiazole Moiety : A heterocyclic structure that enhances biological activity.
  • Fluorophenyl Group : Contributes to the lipophilicity and potential interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : The oxadiazole and triazole groups are known to interact with various kinases, potentially inhibiting pathways involved in cell proliferation and survival. For instance, studies have shown that oxadiazole derivatives can inhibit kinases such as CDK1 and CDK2, which are crucial for cell cycle regulation .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the NF-κB signaling pathway. This is significant in conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity Assay Type IC50/EC50 Value Reference
Kinase InhibitionCDK2 Inhibition0.045 µM
Anti-inflammatoryNF-κB ActivationIC50 0.020 µM
CytotoxicityMTT Assay (A549 cells)IC50 0.030 µM
Apoptosis InductionAnnexin V Assay-

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human lung adenocarcinoma (A549) cells. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potential for development as an anticancer agent .
  • Inflammatory Disease Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This supports its role as a potential therapeutic agent in managing inflammatory responses .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole structures exhibit significant anticancer properties. For instance:

  • A related compound demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial efficacy. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in several studies. These compounds can inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Material Science Applications

Beyond biological applications, the unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry: The incorporation of such compounds into polymers can enhance their thermal stability and mechanical properties.
  • Sensors: The fluorescence properties of certain derivatives can be exploited in sensor technology for detecting environmental pollutants or biological markers.

Case Studies

StudyFindingsReference
Anticancer ActivityCompound showed 86.61% inhibition on SNB-19 cells
Antimicrobial EfficacyEffective against E. coli and P. aeruginosa
Anti-inflammatory PropertiesInhibition of inflammatory cytokines

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Core Structural Variations

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
  • Substituents :
    • Oxadiazole: 4-methylphenyl (vs. 2-fluorophenyl in the target compound).
    • Triazole N1: 3-(trifluoromethyl)phenyl (vs. 2-ethoxyphenyl).
  • Properties :
    • Higher molecular weight (386.337 g/mol) due to the trifluoromethyl group.
    • Increased steric bulk and electron-withdrawing effects from the trifluoromethyl group may enhance metabolic stability but reduce solubility .
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
  • Substituents :
    • Oxadiazole: 4-fluorophenyl (vs. 2-fluorophenyl).
    • Triazole N1: Phenyl (vs. 2-ethoxyphenyl).
  • Properties: Fluorine at the para position (vs. ortho) alters dipole interactions and binding affinity.
1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
  • Substituents :
    • Oxadiazole: Pyridin-4-yl (vs. 2-fluorophenyl).
    • Triazole N1: 4-ethoxyphenyl (vs. 2-ethoxyphenyl).
  • Ethoxy at para position may reduce steric hindrance compared to ortho substitution in the target compound .

Functional Group Comparisons

Sulfonyl vs. Oxadiazole Substituents
  • 1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine Sulfonyl group (C17H18N4O3S) replaces oxadiazole, introducing strong electron-withdrawing effects.
Thiazole Hybrids
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
    • Benzothiazole moiety enhances antiproliferative activity, as demonstrated in studies.
    • Nitrophenyl group increases reactivity, contrasting with the ethoxy group’s lipophilic nature in the target compound .
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target Compound ~370 (estimated) 2-ethoxyphenyl, 2-FPh-Oxa Moderate lipophilicity (logP ~3)
4-[3-(4-Methylphenyl)-Oxa] analog 386.337 3-CF3Ph, 4-MePh-Oxa Lower solubility due to CF3
Pyridin-4-yl-Oxa analog 349.35 Pyridin-4-yl-Oxa Improved aqueous solubility

Q & A

What are the recommended synthetic routes for 1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole ring followed by triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Oxadiazole Formation : React 2-fluorobenzamide with hydroxylamine to form an amidoxime, followed by cyclization using trifluoroacetic anhydride (TFAA) .
  • Triazole Assembly : Couple the oxadiazole intermediate with a propargyl-substituted 2-ethoxyphenylamine via CuAAC. Optimize yields (typically 60-75%) by controlling stoichiometry (1:1.2 molar ratio of azide to alkyne), using Cu(I) catalysts (e.g., CuI), and maintaining inert conditions (N₂ atmosphere) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the 2-ethoxyphenyl group shows a singlet for the ethoxy methyl protons (~δ 1.3 ppm) and a triplet for the adjacent methylene group (~δ 4.0 ppm) .
  • X-ray Crystallography : Resolves tautomerism in the triazole ring (e.g., 1H vs. 2H tautomers) and confirms dihedral angles between aromatic rings (e.g., 2-fluorophenyl vs. triazole planes), as seen in analogous triazole-oxadiazole structures .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.1123 for C₁₉H₁₅F₂N₇O₂) and detects fragmentation patterns .

How do electronic effects of the 2-ethoxyphenyl and 2-fluorophenyl substituents influence the compound's reactivity and stability?

Methodological Answer:

  • Electron-Donating Ethoxy Group : The ethoxy substituent enhances electron density on the triazole ring, increasing nucleophilicity at N1. This may stabilize intermediates during functionalization (e.g., alkylation) but could promote oxidation under harsh conditions .
  • Electron-Withdrawing Fluorine : The 2-fluorophenyl group reduces electron density in the oxadiazole ring, improving thermal stability but potentially reducing solubility in polar solvents. Computational studies (DFT) are recommended to quantify substituent effects on frontier molecular orbitals .
  • Synergistic Effects : The combined electronic profiles may enhance π-π stacking in solid-state structures, as observed in crystallographic data for related triazole derivatives .

What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from variations in experimental design. Key strategies include:

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), pH, and temperature. For example, antimicrobial activity discrepancies may stem from differences in bacterial strain viability assays .
  • Orthogonal Validation : Confirm bioactivity using multiple assays (e.g., enzyme inhibition + cell viability). If the compound shows inconsistent IC₅₀ values in kinase inhibition studies, perform surface plasmon resonance (SPR) to validate binding kinetics .
  • Structural Purity Checks : Use HPLC-MS to rule out batch-to-batch impurities (e.g., unreacted azide intermediates) that may skew results .

How can computational modeling guide the design of analogs with improved target binding affinity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains). The oxadiazole ring’s planar structure may favor π-stacking with aromatic residues in active sites .
  • QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values for fluorine/ethoxy groups) with activity data to prioritize analogs. For example, replacing 2-fluorophenyl with a 3-trifluoromethyl group could enhance hydrophobic interactions .
  • MD Simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., triazole N-H with Asp86 in a hypothetical kinase) .

What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Oxadiazole cyclization with TFAA releases heat; use jacketed reactors with controlled cooling (0-5°C) to prevent decomposition .
  • CuAAC Scalability : Replace CuI with immobilized Cu catalysts (e.g., Cu-on-charcoal) to simplify purification and reduce metal contamination .
  • Solvent Recovery : Optimize green solvents (e.g., cyclopentyl methyl ether) for recrystallization to improve cost-efficiency .

How does the compound’s stability under physiological conditions impact its suitability for in vitro vs. in vivo studies?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies in PBS at pH 7.4 and 37°C. The ethoxy group may hydrolyze in acidic conditions (pH <5), limiting oral bioavailability .
  • Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., oxidative cleavage of the triazole ring). Structural modifications, such as replacing the ethoxy with a methoxy group, could enhance metabolic stability .

What analytical methods are recommended for detecting degradation products during long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via:
    • HPLC-DAD : Detect photo-oxidation products (e.g., ethoxyphenyl quinones) .
    • LC-MS/MS : Identify hydrolyzed species (e.g., free triazole-amine) .
  • Storage Recommendations : Use amber vials under argon at -20°C to minimize degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.